molecular formula C17H21N5S B610089 PHGDH-inactive CAS No. 1914971-16-6

PHGDH-inactive

Cat. No. B610089
CAS RN: 1914971-16-6
M. Wt: 327.45
InChI Key: ITLPIAAGIQAGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PHGDH-inactive is an inactive analog of the 3-phosphoglycerate dehydrogenase (PHGDH) inhibitors NCT-502 and NCT-503 . It is intended to serve as a negative control for NCT-502 and NCT-503 .


Chemical Reactions Analysis

This compound does not inhibit PHGDH in vitro . Unlike the inhibitors, this compound does not block serine synthesis in cells, or kill PHGDH-dependent cell lines .


Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 327.45 . It is soluble in DMSO at 83.33 mg/mL (ultrasonic) . It should be stored at 4°C and protected from light .

Scientific Research Applications

  • Role in Cancer Resistance and Therapeutics : PHGDH (3-phosphoglycerate dehydrogenase) is crucial in cancer due to its role in metabolic reprogramming within cancer cells. It is a rate-limiting enzyme in de novo serine biosynthesis and is highly expressed in various cancers. PHGDH facilitates resistance to cancer therapeutics and is a potential target for developing metabolic therapies (Rathore et al., 2020).

  • Design of Allosteric Inhibitors : Selective allosteric inhibitors of PHGDH have been designed to inhibit its activity, selectively inhibit de novo serine synthesis in cancer cells, and reduce tumor growth. This underscores the potential of PHGDH as a therapeutic target (Wang et al., 2017).

  • PHGDH in Nutrient Stress and Tumorigenesis : PHGDH plays a role in tumor growth under nutrient stress. It shows altered activity in the nucleus under glucose restriction, impacting cell growth and highlighting its importance in cancer development (Ma et al., 2021).

  • Impact on Redox Homeostasis in Cancer Stem Cells : PHGDH is linked to the regulation of redox homeostasis and NADPH production, crucial for breast cancer stem cells' enrichment in response to hypoxia or chemotherapy (Samanta & Semenza, 2016).

  • PHGDH in Glioma Tumor Progression : PHGDH induces glioma cells' proliferation and invasion, demonstrating a non-metabolic role in glioma tumorigenesis. It acts as a potential prognostic marker for glial brain tumors (Liu et al., 2012).

  • Role in Cervical Adenocarcinoma : PHGDH is a novel target in cervical adenocarcinoma. Its downregulation inhibits proliferation and enhances sensitivity to cisplatin, indicating its therapeutic potential (Jing et al., 2015).

  • PHGDH as a Predictor in Gastric Cancer : Elevated PHGDH expression is significantly correlated with tumor stage and prognosis in gastric cancer, suggesting its role as a prognostic marker and therapeutic target (Xian et al., 2016).

Mechanism of Action

Target of Action

The primary target of the “PHGDH-inactive” compound is the enzyme 3-Phosphoglycerate Dehydrogenase (PHGDH) . PHGDH is a rate-limiting enzyme in the serine biosynthesis pathway and is overexpressed in various types of cancers, including breast, melanoma, lung, colon, and pancreatic cancers . It plays a crucial role in promoting cell proliferation and overcoming cellular stresses .

Mode of Action

The “this compound” compound interacts with PHGDH by binding to an allosteric site on the enzyme . This binding reduces the activity of the enzyme by relocating R54, a residue involved in substrate binding . The compound’s interaction with PHGDH is sensitive to cysteine mutations, especially those in the substrate-binding domain .

Biochemical Pathways

The “this compound” compound affects the serine synthesis pathway . PHGDH catalyzes the conversion of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP), a rate-limiting step in serine synthesis . By inhibiting PHGDH, the compound disrupts this pathway, affecting the production of serine, a vital source of ‘one-carbon’ units required for the synthesis of cellular building blocks such as proteins, nucleic acids, and lipids .

Result of Action

The inhibition of PHGDH by the “this compound” compound has demonstrated promising tumor-suppressing activities . The downregulation of PHGDH is reported to inhibit high PHGDH-expressing cell lines, but has less effect on low PHGDH-expressing cell lines . This suggests that the compound’s action can lead to reduced cell proliferation and potentially suppress tumor growth .

Action Environment

Environmental factors such as nutrient stress can influence the action of the “this compound” compound . For instance, under glucose deprivation conditions, PHGDH can transition from the cytosol to the nucleus, decreasing the activity of the transcription factor c-Jun and thereby triggering apoptosis . This suggests that the compound’s action, efficacy, and stability may be influenced by the nutrient availability in the tumor microenvironment .

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

Future Directions

The role of PHGDH, the active form of PHGDH-inactive, in cancer progression is still being explored. For instance, it has been found that the loss of PHGDH potentiates metastatic dissemination . Also, low levels of glycolytic metabolite 3-phosphoglycerate (3-PGA) can switch PHGDH from cataplerosis serine synthesis to pro-apoptotic activation . These findings could potentially influence future research directions for this compound.

Biochemical Analysis

Biochemical Properties

PHGDH-inactive interacts with various biomolecules in biochemical reactions. For instance, it binds to oridonin, a natural product, at an allosteric site . This binding reduces the activity of the enzyme by relocating R54, a residue involved in substrate binding . This compound’s activity is also very sensitive to cysteine mutations, especially those in the substrate binding domain .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cellular metabolism, particularly the serine synthesis pathway . Its overexpression often leads to higher cell proliferation and greater metastasis, and may cause drug resistance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. The binding of oridonin to this compound reduces the enzyme’s activity and promotes its aggregation in vitro and degradation in cells .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound change in laboratory settings. The enzyme’s stability decreases, and it undergoes degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in the serine synthesis pathway, a branch of glycolysis . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-4-pyridin-4-ylpiperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5S/c1-13-11-14(2)19-16(12-13)20-17(23)22-9-7-21(8-10-22)15-3-5-18-6-4-15/h3-6,11-12H,7-10H2,1-2H3,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLPIAAGIQAGRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=S)N2CCN(CC2)C3=CC=NC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What are the downstream effects of PHGDH inactivity?

A: Inactivation of PHGDH leads to serine deficiency, which can have significant consequences. The research by [] found that a homozygous nonsense mutation in the PHGDH gene resulted in severe Neu-Laxova syndrome (NLS), a rare and often fatal developmental disorder. This case demonstrates the crucial role of PHGDH and serine availability for normal fetal development. Another study [] identified a role for de novo serine synthesis, regulated by PHGDH, in chondrocyte proliferation during bone development and repair. These findings suggest that PHGDH inactivity could lead to skeletal defects.

Q2: How does the severity of PHGDH inactivation correlate with phenotypic outcomes?

A: The research by [] suggests a genotype-phenotype correlation for PHGDH. The homozygous nonsense mutation identified in this case led to one of the most severe NLS phenotypes reported, supporting the idea that a greater degree of PHGDH inactivation corresponds to increased disease severity. This highlights the importance of PHGDH activity levels for normal development.

Q3: Are there broader impacts of PHGDH inactivity beyond specific developmental disorders?

A: While the provided research focuses on developmental contexts, inactivating the PHGDH gene in mice led to changes in gene expression and associated regulatory networks due to serine deficiency []. This suggests that PHGDH inactivity could have wider systemic effects beyond specific developmental disorders, potentially impacting various metabolic pathways and cellular processes. Further research is needed to fully elucidate these broader impacts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.